Cas no 1804908-99-3 (Ethyl 4-cyano-2,5-dimethoxybenzoate)

Ethyl 4-cyano-2,5-dimethoxybenzoate is a synthetic ester derivative featuring a cyano group and two methoxy substituents on a benzoate core. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. Its key advantages include high reactivity due to the electron-withdrawing cyano group and the steric influence of the methoxy substituents, which facilitate selective functionalization. The ethyl ester moiety enhances solubility in organic solvents, improving handling in synthetic applications. Its well-defined structure and stability under controlled conditions make it a reliable building block for complex molecular frameworks.
Ethyl 4-cyano-2,5-dimethoxybenzoate structure
1804908-99-3 structure
商品名:Ethyl 4-cyano-2,5-dimethoxybenzoate
CAS番号:1804908-99-3
MF:C12H13NO4
メガワット:235.235923528671
CID:4957006

Ethyl 4-cyano-2,5-dimethoxybenzoate 化学的及び物理的性質

名前と識別子

    • Ethyl 4-cyano-2,5-dimethoxybenzoate
    • インチ: 1S/C12H13NO4/c1-4-17-12(14)9-6-10(15-2)8(7-13)5-11(9)16-3/h5-6H,4H2,1-3H3
    • InChIKey: VBBPKPZFGXPJGM-UHFFFAOYSA-N
    • ほほえんだ: O(C)C1C=C(C#N)C(=CC=1C(=O)OCC)OC

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 17
  • 回転可能化学結合数: 5
  • 複雑さ: 309
  • 疎水性パラメータ計算基準値(XlogP): 1.8
  • トポロジー分子極性表面積: 68.6

Ethyl 4-cyano-2,5-dimethoxybenzoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A015006002-500mg
Ethyl 4-cyano-2,5-dimethoxybenzoate
1804908-99-3 97%
500mg
790.55 USD 2021-06-21
Alichem
A015006002-1g
Ethyl 4-cyano-2,5-dimethoxybenzoate
1804908-99-3 97%
1g
1,534.70 USD 2021-06-21
Alichem
A015006002-250mg
Ethyl 4-cyano-2,5-dimethoxybenzoate
1804908-99-3 97%
250mg
494.40 USD 2021-06-21

Ethyl 4-cyano-2,5-dimethoxybenzoate 関連文献

Ethyl 4-cyano-2,5-dimethoxybenzoateに関する追加情報

Ethyl 4-cyano-2,5-dimethoxybenzoate: A Comprehensive Overview

Ethyl 4-cyano-2,5-dimethoxybenzoate, also known by its CAS number 1804908-99-3, is a versatile organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes a benzoate ester functional group combined with cyano and methoxy substituents. The presence of these groups imparts distinct chemical properties, making it a valuable compound in both academic research and industrial applications.

The benzoate ester group in Ethyl 4-cyano-2,5-dimethoxybenzoate plays a crucial role in its reactivity and stability. Recent studies have highlighted its potential as a precursor in the synthesis of advanced materials, such as polymers and pharmaceutical intermediates. The cyano group attached to the benzene ring contributes to the compound's ability to undergo nucleophilic substitution reactions, which is essential in the development of new chemical entities.

One of the most notable features of Ethyl 4-cyano-2,5-dimethoxybenzoate is its methoxy groups, which are positioned at the 2 and 5 positions of the benzene ring. These groups enhance the compound's solubility in organic solvents, making it easier to handle during synthesis and purification processes. Additionally, the methoxy groups provide steric hindrance, which can influence the reactivity of the molecule in certain reactions.

Recent research has focused on the application of Ethyl 4-cyano-2,5-dimethoxybenzoate in drug discovery. Its structure has been utilized as a scaffold for developing bioactive compounds with potential therapeutic applications. For instance, studies have shown that derivatives of this compound exhibit promising anti-inflammatory and antioxidant properties, making them candidates for further investigation in pharmaceutical research.

In terms of synthesis, Ethyl 4-cyano-2,5-dimethoxybenzoate can be prepared through a variety of methods, including nucleophilic aromatic substitution and esterification reactions. The choice of synthetic pathway depends on the availability of starting materials and the desired purity of the final product. Researchers have also explored green chemistry approaches to synthesize this compound, reducing environmental impact while maintaining high yields.

The stability and reactivity of Ethyl 4-cyano-2,5-dimethoxybenzoate make it an attractive candidate for use in organic electronics. Its ability to form self-assembled monolayers (SAMs) has been explored for applications in nanotechnology and surface chemistry. SAMs formed from this compound exhibit excellent thermal stability and electronic properties, which are essential for advanced electronic devices.

Another area where Ethyl 4-cyano-2,5-dimethoxybenzoate has shown promise is in catalysis. Its structure allows for the creation of chiral catalysts that can facilitate asymmetric synthesis reactions. Recent advancements in catalytic chemistry have leveraged this compound to develop more efficient catalysts for industrial processes, reducing costs and improving product quality.

In conclusion, Ethyl 4-cyano-2,5-dimethoxybenzoate (CAS No. 1804908-99-3) is a multifaceted compound with a wide range of applications across various disciplines. Its unique structure and chemical properties make it an invaluable tool in research and industry alike. As ongoing studies continue to uncover new potential uses for this compound, its role in advancing science and technology is expected to grow significantly.

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